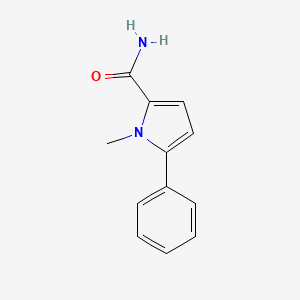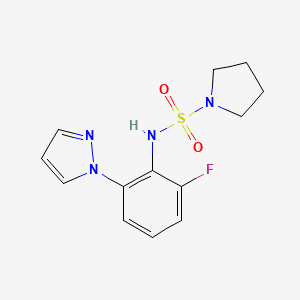![molecular formula C21H20N2O3 B7592296 N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)
N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MMOP or MMOP-Derivative and has been found to exhibit a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of MMOP is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. MMOP has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in tumor invasion and metastasis. MMOP has also been found to inhibit the activation of nuclear factor kappa B, a signaling pathway that is involved in inflammation.
Biochemical and Physiological Effects:
MMOP has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, MMOP has also been found to exhibit neuroprotective properties. MMOP has been shown to protect neurons from oxidative stress and prevent neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the major advantages of MMOP for lab experiments is its stability and solubility in water and organic solvents. This makes it easier to work with in the lab and allows for a wider range of experiments to be conducted. However, one of the limitations of MMOP is its low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on MMOP. One area of research is to further investigate the mechanism of action of MMOP and identify its molecular targets. This will help to better understand how MMOP exerts its therapeutic effects and may lead to the development of more effective treatments. Another area of research is to explore the potential of MMOP in combination with other drugs for the treatment of cancer and other diseases. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of MMOP to better understand its effectiveness and safety in vivo.
Synthesis Methods
The synthesis method of MMOP involves the reaction of 3-methoxybenzaldehyde and 4-bromobenzyl cyanide in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with 2-acetyl-1-methylpyridine-4-carboxamide to yield MMOP. The synthesis method of MMOP has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
MMOP has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. MMOP has been found to exhibit anti-cancer properties by inducing cell death and inhibiting tumor growth. Additionally, MMOP has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-23-14-18(10-11-20(23)24)21(25)22-13-15-6-8-16(9-7-15)17-4-3-5-19(12-17)26-2/h3-12,14H,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGBRLJOKRUGNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NCC2=CC=C(C=C2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)


![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)

![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)
![Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![1-[3-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7592291.png)
![2-Azaspiro[4.5]decan-2-yl-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7592304.png)
![5-(2-Azaspiro[4.5]decane-2-carbonyl)piperidin-2-one](/img/structure/B7592305.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592313.png)